molecular formula C19H14ClN3O2S B296599 (6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Cat. No.: B296599
M. Wt: 383.9 g/mol
InChI Key: GOIJVQNGGDNCNT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with additional substituents such as a 2-chlorophenyl group and a 4-ethoxybenzylidene group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole and triazole precursors, followed by their fusion to form the thiazolotriazole core. The introduction of the 2-chlorophenyl and 4-ethoxybenzylidene groups is achieved through subsequent substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

(6Z)-3-(2-CHLOROPHENYL)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures.

    Chlorophenyl derivatives: Compounds with a 2-chlorophenyl group.

    Benzylidene derivatives: Compounds with a benzylidene group.

The uniqueness of this compound lies in its specific combination of substituents and its potential biological and chemical properties, which may differ from those of other similar compounds.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(4-ethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H14ClN3O2S/c1-2-25-13-9-7-12(8-10-13)11-16-18(24)23-17(21-22-19(23)26-16)14-5-3-4-6-15(14)20/h3-11H,2H2,1H3/b16-11-

InChI Key

GOIJVQNGGDNCNT-WJDWOHSUSA-N

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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